2-(3,4-dimethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole
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Overview
Description
2-(3,4-DIMETHOXYPHENYL)-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzodiazole core substituted with a 3,4-dimethoxyphenyl group and a prop-2-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.
Substitution with 3,4-Dimethoxyphenyl Group: The benzodiazole core is then subjected to electrophilic aromatic substitution to introduce the 3,4-dimethoxyphenyl group.
Introduction of Prop-2-yn-1-yl Group: The final step involves the alkylation of the benzodiazole with a prop-2-yn-1-yl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzodiazole core, potentially leading to the formation of dihydrobenzodiazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzodiazoles and related compounds.
Substitution: Various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzodiazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive benzodiazoles.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE would depend on its specific biological target. Generally, benzodiazoles can interact with various enzymes and receptors, modulating their activity. The prop-2-yn-1-yl group may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-benzodiazole: Lacks the methoxy and prop-2-yn-1-yl groups.
2-(3,4-Dimethoxyphenyl)-1H-benzodiazole: Lacks the prop-2-yn-1-yl group.
1-(Prop-2-yn-1-yl)-1H-benzodiazole: Lacks the 3,4-dimethoxyphenyl group.
Uniqueness
2-(3,4-DIMETHOXYPHENYL)-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 3,4-dimethoxyphenyl and prop-2-yn-1-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C18H16N2O2/c1-4-11-20-15-8-6-5-7-14(15)19-18(20)13-9-10-16(21-2)17(12-13)22-3/h1,5-10,12H,11H2,2-3H3 |
InChI Key |
NWJJJUIIFHOAGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC#C)OC |
Origin of Product |
United States |
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